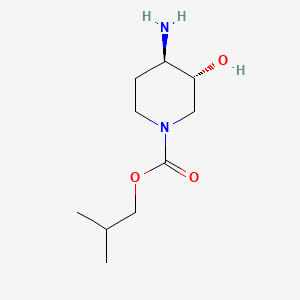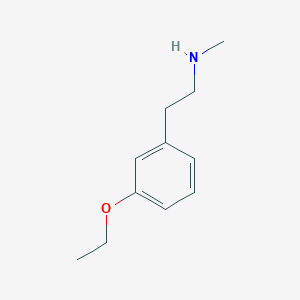![molecular formula C12H15N3 B11820918 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amin beinhaltet typischerweise die Reaktion von 2,4-Dimethylbenzylchlorid mit Hydrazinhydrat, gefolgt von der Cyclisierung mit einem geeigneten Reagenz, um den Pyrazolring zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Industrielle Verfahren konzentrieren sich auch auf die Minimierung von Abfall und die Gewährleistung der Skalierbarkeit des Prozesses.
Chemische Reaktionsanalyse
Reaktionstypen: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Pyrazolderivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann, indem geeignete Reagenzien verwendet werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Halogenierungsmittel, Nukleophile, Lösungsmittel wie Dichlormethan oder Acetonitril.
Hauptprodukte, die gebildet werden:
Oxidation: Pyrazolderivate mit oxidierten funktionellen Gruppen.
Reduktion: Reduzierte Formen der Pyrazolverbindung.
Substitution: Substituierte Pyrazolderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf sein Potenzial als pharmazeutischer Zwischenstoff bei der Entwicklung neuer Medikamente untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann wirken, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege können je nach der spezifischen Anwendung und dem untersuchten biologischen System variieren.
Ähnliche Verbindungen:
1-(2,4-Dimethylphenyl)ethanon: Eine strukturell ähnliche Verbindung mit einer Ketongruppe anstelle des Pyrazolrings.
2,4-Dimethylphenylhydrazin: Ein Vorläufer bei der Synthese von Pyrazolderivaten.
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-on: Eine weitere Verbindung mit einer ähnlichen Phenylgruppe, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amin ist aufgrund seiner spezifischen Struktur einzigartig, die die Eigenschaften sowohl des Pyrazolrings als auch der 2,4-Dimethylphenylgruppe vereint. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was ihn für verschiedene Forschungs- und industrielle Anwendungen wertvoll macht.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylphenyl)ethanone: A structurally similar compound with a ketone group instead of the pyrazole ring.
2,4-Dimethylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Another compound with a similar phenyl group but different functional groups.
Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which combines the properties of both the pyrazole ring and the 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
1-[(2,4-dimethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI-Schlüssel |
LBRZMKZONLYPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)





![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


